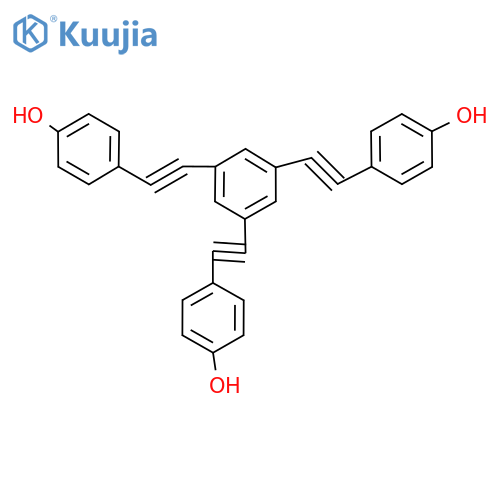Cas no 1019209-35-8 (1,3,5-Tris(4-hydroxyphenylethynyl)benzene)

1019209-35-8 structure
商品名:1,3,5-Tris(4-hydroxyphenylethynyl)benzene
CAS番号:1019209-35-8
MF:C30H18O3
メガワット:426.46
CID:5081529
1,3,5-Tris(4-hydroxyphenylethynyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Tris(4-hydroxyphenylethynyl)benzene
-
- インチ: 1S/C30H18O3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21,31-33H
- InChIKey: MZKZVUSYFPNLRK-UHFFFAOYSA-N
- ほほえんだ: C1C=C(C=CC=1O)C#CC1=CC(C#CC2C=CC(O)=CC=2)=CC(C#CC2C=CC(O)=CC=2)=C1
1,3,5-Tris(4-hydroxyphenylethynyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1635925-250mg |
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triphenol |
1019209-35-8 | 98% | 250mg |
¥23011.00 | 2023-11-22 |
1,3,5-Tris(4-hydroxyphenylethynyl)benzene 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1019209-35-8 (1,3,5-Tris(4-hydroxyphenylethynyl)benzene) 関連製品
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
